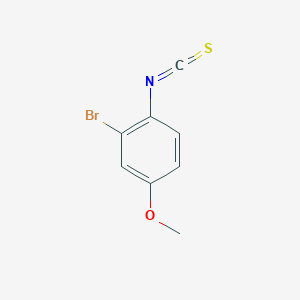

2-Bromo-4-methoxyphenyl isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNOS |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

2-bromo-1-isothiocyanato-4-methoxybenzene |

InChI |

InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 |

InChI Key |

YLUDZSHPDQGNHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=S)Br |

Origin of Product |

United States |

Strategic Synthetic Pathways and Methodological Advancements for 2 Bromo 4 Methoxyphenyl Isothiocyanate

Established and Novel Synthetic Routes to Substituted Phenyl Isothiocyanates: A Mechanistic Review

The conversion of an aryl amine to an aryl isothiocyanate is a fundamental transformation in organic synthesis. Several methods have been developed, ranging from classical approaches using hazardous reagents to more contemporary, greener alternatives.

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a long-established and highly effective method for the synthesis of isothiocyanates. nih.gov The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of HCl. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Despite its efficiency, the high toxicity and hazardous nature of thiophosgene have led to a decline in its use. nih.gov Optimization of this method focuses on careful control of reaction conditions to ensure complete reaction and minimize the formation of byproducts. The reaction is typically carried out at low temperatures in an inert solvent, such as dichloromethane (B109758) or toluene.

Byproducts can arise from the reaction of the isothiocyanate product with any unreacted starting amine, leading to the formation of thioureas. The presence of water in the reaction mixture can lead to the formation of symmetrical ureas. Therefore, stringent anhydrous conditions are crucial for obtaining high yields of the desired isothiocyanate.

Table 1: Optimization and Byproduct Minimization in Thiophosgene-Mediated Synthesis

| Parameter | Optimization Strategy | Rationale for Byproduct Minimization |

|---|---|---|

| Reagent Stoichiometry | Use of a slight excess of thiophosgene | Ensures complete consumption of the starting amine, preventing thiourea (B124793) formation. |

| Temperature | Low temperature (0 °C to room temperature) | Controls the exothermic reaction and minimizes side reactions. |

| Solvent | Anhydrous, inert solvents (e.g., CH₂Cl₂, Toluene) | Prevents hydrolysis of thiophosgene and the formation of urea (B33335) byproducts. |

| Base | Use of a non-nucleophilic base (e.g., triethylamine) | Neutralizes HCl byproduct, driving the reaction to completion. |

A widely used and less hazardous alternative to the thiophosgene method involves the use of carbon disulfide (CS₂). chemrxiv.org This is typically a two-step process. In the first step, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. chemrxiv.org In the second step, the dithiocarbamate salt is treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.org

Yield enhancement in this methodology is often achieved by optimizing the choice of base, solvent, and desulfurizing agent. For electron-rich anilines, the reaction generally proceeds smoothly. However, for electron-deficient anilines, stronger bases and longer reaction times may be necessary. organic-chemistry.org One-pot procedures, where the dithiocarbamate salt is generated and decomposed in the same reaction vessel, are often preferred for their operational simplicity. beilstein-journals.org

Table 2: Common Desulfurizing Agents in Carbon Disulfide-Based Isothiocyanate Synthesis

| Desulfurizing Agent | Typical Base | Typical Solvent | Key Advantages |

|---|---|---|---|

| Tosyl Chloride | Triethylamine | Dichloromethane | Mild conditions, short reaction times. organic-chemistry.org |

| Triphosgene | Triethylamine | Acetone/CS₂ | High yields, good functional group compatibility. researchgate.net |

| Hydrogen Peroxide | Aqueous Ammonia (B1221849) | Water/Ethanol | Inexpensive and environmentally benign. nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine, DMAP | Ethanol | Clean workup as byproducts are volatile. cbijournal.comchemicalbook.com |

In recent years, there has been a significant push towards the development of more environmentally friendly methods for the synthesis of isothiocyanates. eurekaselect.com These "green" approaches aim to reduce the use of toxic reagents and solvents, minimize waste, and improve energy efficiency.

One such method utilizes sodium persulfate (Na₂S₂O₈) as a desulfurization agent for dithiocarbamates in water. rsc.orgrsc.org This procedure is advantageous as it uses water as the solvent and avoids the need for hazardous organic solvents. The reaction is applicable to a wide range of both alkyl and aryl amines. rsc.orgrsc.org

Another sustainable approach involves the sulfurization of isocyanides with elemental sulfur, catalyzed by an amine base. nih.gov This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide. The reaction can be performed under moderate heating, and efforts have been made to use benign solvents. nih.gov

Table 3: Comparison of Green Synthesis Approaches with Traditional Methods

| Method | Reagents | Solvent | Environmental Advantages |

|---|---|---|---|

| Sodium Persulfate | Amine, CS₂, Na₂S₂O₈ | Water | Use of water as a green solvent, avoiding volatile organic compounds. rsc.orgrsc.org |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, Amine base (catalytic) | Cyrene™ or γ-butyrolactone | Avoids highly toxic thiophosgene and CS₂, uses catalytic base. nih.gov |

| Traditional (Thiophosgene) | Amine, Thiophosgene, Base | Dichloromethane | Highly toxic and hazardous reagent. |

| Traditional (CS₂) | Amine, CS₂, Desulfurizing Agent, Base | Organic Solvents | Use of flammable and volatile CS₂ and organic solvents. |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of aryl isothiocyanates, often leading to significant reductions in reaction times and improvements in yields compared to conventional heating methods. tandfonline.com

Microwave irradiation can be used to promote the synthesis of isothiocyanates from primary amines and carbon disulfide, via the dithiocarbamate intermediate. researchgate.net In one approach, the microwave-assisted reaction of the dithiocarbamate with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent provides the target isothiocyanates in high yields and short reaction times. researchgate.net

Another microwave-assisted method involves the thionation of isocyanides using Lawesson's reagent in the presence of an amine catalyst, with water as the solvent. tandfonline.comresearchgate.net This approach offers the benefits of microwave heating combined with a greener solvent system.

Table 4: Comparison of Microwave-Assisted vs. Conventional Heating for Aryl Isothiocyanate Synthesis

| Synthesis Method | Heating Method | Reaction Time | Yield |

|---|---|---|---|

| From Isocyanide with Lawesson's Reagent | Microwave | Minutes | High (up to 98%) tandfonline.com |

| From Isocyanide with Lawesson's Reagent | Conventional | Hours | Good to Excellent tandfonline.com |

| From Amine and CS₂ with DMT/NMM/TsO⁻ | Microwave | 3 minutes | 90% (for a model amine) researchgate.net |

| From Amine and CS₂ with DMT/NMM/TsO⁻ | Conventional | Not reported | Not reported |

Precursor Synthesis and Functional Group Interconversions Leading to 2-Bromo-4-methoxyphenyl Isothiocyanate

The synthesis of the target molecule, this compound, commences with the preparation of its direct precursor, 2-bromo-4-methoxyaniline (B1279053).

The synthesis of 2-bromo-4-methoxyaniline from the readily available starting material, 4-methoxyaniline (p-anisidine), presents a challenge in controlling the regioselectivity of the bromination step. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both strongly activating and ortho-, para-directing, which can lead to a mixture of products.

Direct bromination of 4-methoxyaniline with elemental bromine often results in the formation of the desired 2-bromo isomer along with other isomers and polybrominated products, such as 2,6-dibromo-4-methoxyaniline (B1268162). To achieve high regioselectivity for the 2-position, careful control of reaction conditions is paramount. This includes using low temperatures (e.g., 0-5 °C) and precise stoichiometric control of the brominating agent to minimize over-bromination.

A more effective strategy to enhance regioselectivity involves the temporary protection of the highly activating amino group. Acetylation of 4-methoxyaniline with acetic anhydride (B1165640) forms 4-methoxyacetanilide. The acetamido group is less activating than the amino group, which allows for more controlled bromination at the position ortho to the acetamido group. Subsequent hydrolysis of the acetyl group yields the desired 2-bromo-4-methoxyaniline with higher purity.

The use of milder brominating agents, such as N-bromosuccinimide (NBS), can also improve the selectivity of the bromination reaction. The choice of solvent can also influence the isomeric ratio of the products.

Purity considerations are critical, as the presence of isomeric or polybrominated impurities can complicate the subsequent isothiocyanate formation step and the purification of the final product. Purification of 2-bromo-4-methoxyaniline is typically achieved by recrystallization or column chromatography.

Table 5: Strategies for Regioselective Synthesis of 2-Bromo-4-methoxyaniline

| Method | Brominating Agent | Key Strategy | Common Byproducts |

|---|---|---|---|

| Direct Bromination | Elemental Bromine (Br₂) | Low temperature, stoichiometric control | 2,6-dibromo-4-methoxyaniline, other isomers |

| Protection-Deprotection | Elemental Bromine (Br₂) | Acetylation of the amino group, followed by bromination and deprotection | Fewer byproducts, higher regioselectivity |

| Milder Brominating Agent | N-Bromosuccinimide (NBS) | Controlled bromination under mild conditions | Reduced polybromination compared to Br₂ |

Amination and Bromination Strategies for Aromatic Precursors

The primary challenge in the synthesis of this compound lies in the selective introduction of a bromine atom at the ortho-position to the amino group and para to the methoxy group. Direct bromination of 4-methoxyaniline (p-anisidine) often leads to a mixture of mono- and di-substituted products due to the strong activating nature of the amino and methoxy groups. researchgate.net To circumvent this, a multi-step strategy involving a bromination-debromination sequence is often employed.

A common approach commences with the dibromination of p-anisidine (B42471). scientific.net The highly activating nature of the methoxy and amino groups directs the electrophilic substitution to the ortho positions relative to the amino group. This reaction is typically carried out using elemental bromine in a suitable solvent like glacial acetic acid. scientific.net The resulting intermediate is 2,6-dibromo-4-methoxyaniline.

The subsequent step involves the selective removal of one of the bromine atoms to yield the desired 2-bromo-4-methoxyaniline. This can be achieved through a debromination reaction, for instance, by treatment with n-butyllithium in diethyl ether. scientific.net This method has been reported to provide the target intermediate in high yield without the need for chromatographic purification. scientific.net

An alternative strategy to control the regioselectivity of bromination involves the temporary protection of the highly activating amino group. Acetylation of 4-methoxyaniline with acetic anhydride yields 4-methoxyacetanilide. The acetyl group moderates the activating effect of the nitrogen atom, allowing for more controlled bromination. Subsequent hydrolysis of the protecting group regenerates the amine, yielding the brominated aniline (B41778) derivative.

The conversion of the key intermediate, 2-bromo-4-methoxyaniline, to this compound can be accomplished using several established methods for the synthesis of aryl isothiocyanates from anilines. One common method involves the reaction with carbon disulfide in the presence of a base, such as triethylamine or potassium hydroxide, to form a dithiocarbamate salt in situ. researchgate.netrsc.org This intermediate is then treated with a desulfurizing agent, like a carbodiimide (B86325) or phosphorus oxychloride, to yield the isothiocyanate. Another widely used, albeit more hazardous, method is the reaction of the aniline with thiophosgene. researchgate.netnih.govwikipedia.org This reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactant | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | p-Anisidine | Bromine, Acetic Acid | 2,6-Dibromo-4-methoxyaniline | Room Temperature |

| 2 | 2,6-Dibromo-4-methoxyaniline | n-Butyllithium, Diethyl Ether | 2-Bromo-4-methoxyaniline | Low Temperature |

| 3 | 2-Bromo-4-methoxyaniline | Carbon Disulfide, Base (e.g., Triethylamine) | Dithiocarbamate salt (intermediate) | Room Temperature |

| 4 | Dithiocarbamate salt | Desulfurizing agent (e.g., Carbodiimide) | This compound | Varies with reagent |

| Alternative to 3 & 4 | 2-Bromo-4-methoxyaniline | Thiophosgene, Base | This compound | Biphasic system or presence of a base |

Purification and Isolation Techniques for Synthetic Intermediates and Final this compound

The purification and isolation of the synthetic intermediates and the final product are critical to obtaining this compound of high purity.

For the intermediate, 2-bromo-4-methoxyaniline, a notable advantage of the debromination route from 2,6-dibromo-4-methoxyaniline is the potential to obtain a high-purity product without the need for column chromatography. scientific.net The work-up procedure typically involves quenching the reaction with water and extracting the product into an organic solvent. Subsequent washing of the organic layer with brine and drying over an anhydrous salt like sodium sulfate, followed by solvent evaporation, can yield the product in a relatively pure form. scientific.netyoutube.com

In cases where direct bromination of p-anisidine is employed, leading to a mixture of isomers, column chromatography is often necessary for separation. Silica (B1680970) gel is the common stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used. rochester.edu

The final product, this compound, can be purified by several methods depending on its physical state and the nature of the impurities. If the product is a solid, recrystallization is a common and effective technique. The choice of solvent is crucial and is determined by the solubility profile of the compound. Common solvent pairs for recrystallization of aryl isothiocyanates include ethyl acetate/cyclohexane (B81311) or ethanol/water. reddit.comrsc.org The principle is to dissolve the compound in a hot solvent in which it is highly soluble and then allow it to cool, causing the pure compound to crystallize out while impurities remain in the solution.

For liquid products or for the removal of closely related impurities, column chromatography is the method of choice. Silica gel is a suitable adsorbent, and the eluent system is typically a mixture of non-polar and moderately polar solvents. For aryl isothiocyanates, mixtures of petroleum ether and ethyl acetate or cyclohexane and dichloromethane have been successfully employed. reddit.com The progress of the separation is monitored by thin-layer chromatography (TLC).

After purification, the identity and purity of the final product and its intermediates are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure the correct structure and the absence of significant impurities. scientific.net

Table 2: Purification Techniques for this compound and Intermediates

| Compound | Purification Method | Details |

|---|---|---|

| 2-Bromo-4-methoxyaniline | Extraction | Aqueous work-up followed by extraction with an organic solvent. Can yield high purity product without chromatography. scientific.net |

| 2-Bromo-4-methoxyaniline (from isomeric mixture) | Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate. rochester.edu |

| This compound (if solid) | Recrystallization | Solvent pairs like Ethyl Acetate/Cyclohexane or Ethanol/Water are commonly used for aryl isothiocyanates. reddit.comrsc.org |

| This compound | Column Chromatography | Stationary Phase: Silica Gel; Eluent systems such as Petroleum Ether/Ethyl Acetate or Cyclohexane/Dichloromethane can be effective. reddit.com |

Reactivity and Functional Group Transformations of 2 Bromo 4 Methoxyphenyl Isothiocyanate

Nucleophilic Addition Reactions to the Isothiocyanate Group: Mechanistic Investigations

The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of a diverse array of sulfur and nitrogen-containing compounds.

Reactions with Amines: Formation of Thiourea (B124793) Derivatives

The reaction between an isothiocyanate and a primary or secondary amine is a classic and highly efficient method for the synthesis of thiourea derivatives. researchgate.netnih.govbibliomed.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. This is followed by a proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea product. The reaction is generally fast and proceeds under mild conditions, often at room temperature and without the need for a catalyst. bibliomed.organalis.com.my The versatility of this reaction allows for the preparation of a wide array of substituted thioureas by varying the amine component. researchgate.net

General Reaction Scheme: R-NCS + R'R''NH → R-NH-C(=S)-NR'R''

Where R is 2-Bromo-4-methoxyphenyl and R' and R'' can be hydrogen, alkyl, or aryl groups.

Reactions with Alcohols: Formation of Thiocarbamate Derivatives

In a similar fashion, alcohols can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamate derivatives. This reaction typically requires more forcing conditions than the reaction with amines, such as heating or the use of a basic catalyst to enhance the nucleophilicity of the alcohol. The mechanism involves the initial formation of an unstable intermediate which then rearranges to the more stable thiocarbamate.

General Reaction Scheme: R-NCS + R'-OH → R-NH-C(=S)-OR'

Where R is 2-Bromo-4-methoxyphenyl and R' is an alkyl or aryl group.

Reactions with Thiols: Synthesis of Dithiocarbamate (B8719985) Analogues

Thiols, being excellent nucleophiles, readily react with isothiocyanates to yield dithiocarbamate derivatives. organic-chemistry.org This reaction is analogous to the addition of amines and alcohols and is a straightforward method for the formation of C-S and C-N bonds in a single step. The reaction generally proceeds under mild conditions and provides good yields of the dithiocarbamate products.

General Reaction Scheme: R-NCS + R'-SH → R-NH-C(=S)-SR'

Where R is 2-Bromo-4-methoxyphenyl and R' is an alkyl or aryl group.

Cycloaddition Reactions Involving the Isothiocyanate Moiety

Transformations Involving the Bromo Substituent: Cross-Coupling and Substitution Chemistry

The presence of a bromine atom on the aromatic ring opens up a vast area of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with 2-Bromo-4-methoxyphenyl Isothiocyanate

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org It is a versatile method for the formation of biaryl compounds. The reaction of this compound with various arylboronic acids would be expected to yield isothiocyanate-substituted biaryl derivatives, which could serve as valuable intermediates for further functionalization.

General Reaction Scheme: R-Br + R'-B(OH)₂ --(Pd catalyst, base)--> R-R'

Where R is 4-methoxy-2-isothiocyanatophenyl and R' is an aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orglibretexts.orgresearchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with terminal alkynes would lead to the synthesis of 2-alkynyl-4-methoxyphenyl isothiocyanates, which are versatile building blocks for the synthesis of various heterocyclic compounds and conjugated systems.

General Reaction Scheme: R-Br + H-C≡C-R' --(Pd catalyst, Cu(I), base)--> R-C≡C-R'

Where R is 4-methoxy-2-isothiocyanatophenyl and R' is an alkyl, aryl, or silyl (B83357) group.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.govnih.gov This method is highly valuable for the synthesis of arylamines. The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of a wide range of amino groups at the 2-position of the phenyl ring, leading to novel isothiocyanate-functionalized arylamines. researchgate.net

General Reaction Scheme: R-Br + R'R''NH --(Pd catalyst, base)--> R-NR'R''

Where R is 4-methoxy-2-isothiocyanatophenyl and R' and R'' can be hydrogen, alkyl, or aryl groups.

While the specific reactivity of this compound in these cross-coupling reactions would be influenced by the presence of the isothiocyanate and methoxy (B1213986) groups, the general principles of these well-established methodologies suggest that it would be a viable substrate for such transformations.

Nucleophilic Aromatic Substitution on the Bromo-Substituted Phenyl Ring

The bromine atom attached to the aromatic ring of this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity of the aryl bromide is influenced by the electronic effects of the other substituents on the ring. The methoxy group (-OCH3) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the isothiocyanate group (-NCS) is electron-withdrawing, which can activate the ring for such reactions.

In the case of analogous compounds like o-bromoanisole, reactions with strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia (B1221849) proceed through a benzyne (B1209423) intermediate. This mechanism is favored due to the strong basicity of the amide ion, which can deprotonate the aromatic ring ortho to the bromine atom. The subsequent elimination of the bromide ion generates a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, and in the case of o-bromoanisole, the major product is m-aminoanisole. This regioselectivity is attributed to a combination of steric hindrance from the methoxy group at the ortho position and the electronic stabilization of the intermediate carbanion. acgpubs.orgnih.govresearchgate.netrsc.org

Based on this precedent, it can be inferred that the reaction of this compound with a strong base like sodium amide would likely proceed via a benzyne mechanism. The position of the incoming nucleophile would be influenced by the electronic and steric effects of both the methoxy and isothiocyanate groups.

Table 1: Plausible Nucleophilic Aromatic Substitution Reaction of a Bromoanisole Derivative

| Reactant | Reagent | Conditions | Mechanism | Major Product |

| o-Bromoanisole | NaNH2 | Liquid NH3 | Benzyne | m-Aminoanisole |

Modifications of the Methoxy Group: Demethylation and Alkylation Strategies

The methoxy group in this compound can be a target for chemical modification, primarily through demethylation to the corresponding phenol (B47542) or subsequent alkylation. Cleavage of the methyl-aryl ether bond is a common transformation in organic synthesis.

Studies on related bromoanisole derivatives have shown that demethylation can be challenging. The use of various demethylating agents can sometimes lead to undesired side reactions, including rearrangement and even debromination of the aromatic ring. However, a two-stage reaction protocol has been reported to be effective. This involves initial demethylation using hydriodic acid (HI), followed by a subsequent step with a tertiary amine for decarboxylation if a carboxylic acid group is also present.

Common reagents for ether cleavage include strong acids like HBr and HI, as well as Lewis acids such as boron tribromide (BBr3). The choice of reagent and reaction conditions is crucial to achieve selective demethylation without affecting the bromo and isothiocyanate functionalities.

Once the methoxy group is converted to a hydroxyl group, it can be further modified through alkylation reactions. Standard Williamson ether synthesis conditions, involving a base to deprotonate the phenol followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or substituted alkyl groups.

Table 2: Potential Demethylation and Alkylation Strategies

| Transformation | Reagent(s) | Potential Challenges |

| Demethylation | Hydriodic acid (HI) | Potential for rearrangement and debromination |

| Demethylation | Boron tribromide (BBr3) | Requires careful control of reaction conditions |

| Alkylation (of the corresponding phenol) | Base (e.g., K2CO3), Alkyl halide | Standard Williamson ether synthesis |

Multi-Component Reactions (MCRs) Utilizing this compound as a Key Reactant

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. Aryl isothiocyanates are valuable components in various MCRs due to the reactivity of the -N=C=S group. This compound, with its bromo and methoxy functionalities, offers the potential to create diverse and highly functionalized heterocyclic structures.

One important application of 2-haloaryl isothiocyanates is in the synthesis of benzothiazoles. These reactions often involve the reaction of the isothiocyanate with a suitable nucleophile, leading to an intermediate that can undergo intramolecular cyclization via displacement of the ortho-halogen. For instance, the reaction of a 2-bromoaryl isothiocyanate with an amine can lead to a thiourea intermediate, which upon cyclization, can form a 2-aminobenzothiazole (B30445) derivative.

Furthermore, 2-bromoaryl isothiocyanates can participate in more complex MCRs to build other heterocyclic systems. For example, they can be utilized in the synthesis of quinazoline (B50416) derivatives. One approach involves the reaction of a 2-bromoaryl isothiocyanate with an amine and another component, leading to a cascade of reactions that ultimately form the quinazoline ring system. researchgate.netrsc.orgorganic-chemistry.org

Aryl isothiocyanates are also key reactants in the synthesis of thiazole (B1198619) derivatives through MCRs. A common strategy involves the reaction of an isothiocyanate, an α-haloketone, and an amine or another nucleophile in a one-pot reaction. The isothiocyanate acts as a sulfur donor and a building block for the thiazole ring. acgpubs.orgnih.govnih.gov

Table 3: Examples of Multi-Component Reactions Involving Aryl Isothiocyanates

| Reaction Type | Reactants | Product Class |

| Benzothiazole Synthesis | 2-Bromoaryl isothiocyanate, Amine | 2-Aminobenzothiazoles |

| Quinazoline Synthesis | 2-Bromoaryl isothiocyanate, Amine, Third Component | Substituted Quinazolines |

| Thiazole Synthesis | Aryl isothiocyanate, α-Haloketone, Amine | Substituted Thiazoles |

The presence of the bromo and methoxy groups on the this compound scaffold provides additional handles for post-MCR modifications, allowing for the generation of libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 2 Bromo 4 Methoxyphenyl Isothiocyanate

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 2-Bromo-4-methoxyphenyl isothiocyanate, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is expected to be centered on the electron-deficient isothiocyanate group.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Location | Implication |

| HOMO Energy | Relatively High | Susceptible to electrophilic attack |

| LUMO Energy | Relatively Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical reactivity |

| HOMO Location | Phenyl ring and methoxy (B1213986) group | Site for oxidation and electrophilic reactions |

| LUMO Location | Isothiocyanate group | Site for reduction and nucleophilic reactions |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the methoxy and isothiocyanate groups to the phenyl ring. Computational methods can be used to explore the potential energy surface and identify stable conformers. It is anticipated that different rotational isomers (rotamers) will exist, with their relative stabilities determined by steric and electronic effects.

Studies on similar molecules, such as 2-methoxyphenyl isothiocyanate, have identified multiple stable conformers. nih.gov For this compound, the orientation of the methoxy and isothiocyanate groups relative to the bromine atom will define the conformational landscape. The energy barriers between these conformers can also be calculated, providing information on the ease of interconversion. The presence of the bulky bromine atom may introduce steric hindrance that influences the preferred conformations.

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-C) | Predicted Relative Energy (kJ/mol) |

| Conformer A | ~0° (planar) | ~0° or ~180° | Lowest energy |

| Conformer B | ~180° (anti-planar) | ~0° or ~180° | Slightly higher energy |

| Conformer C | Non-planar | Non-planar | Higher energy (transitional states) |

Prediction of Reactivity and Reaction Pathways: A Computational Approach

Computational chemistry offers powerful tools for predicting the reactivity of this compound and elucidating potential reaction pathways. The isothiocyanate group is a key reactive site, susceptible to nucleophilic attack on the central carbon atom. The electronic properties of the phenyl ring, modulated by the bromo and methoxy substituents, will influence the reactivity of this functional group.

The presence of the bromine atom provides a site for various transition-metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule. Theoretical calculations can model the transition states and intermediates of such reactions, providing insights into the reaction mechanisms and helping to predict the most favorable reaction conditions. The reactivity of substituted 2-bromophenyl isothiocyanates has been explored, demonstrating their utility in the synthesis of heterocyclic compounds. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Methodologies

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be correlated with experimental data for structural confirmation. Infrared (IR) and Raman spectroscopy are particularly useful for identifying the characteristic vibrational modes of the molecule.

For instance, the isothiocyanate group exhibits a strong, characteristic asymmetric stretching vibration (ν(N=C=S)) typically observed in the 2000-2200 cm⁻¹ region of the IR spectrum. nih.gov Computational methods can calculate the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to assist in the structural elucidation of the compound and its derivatives.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Feature | Approximate Wavenumber/Chemical Shift |

| Infrared (IR) | N=C=S asymmetric stretch | 2000-2200 cm⁻¹ |

| C-O-C stretch (methoxy) | 1200-1300 cm⁻¹ (asymmetric), 1000-1100 cm⁻¹ (symmetric) | |

| C-Br stretch | 500-600 cm⁻¹ | |

| ¹H NMR | Methoxy protons (-OCH₃) | 3.8-4.0 ppm |

| Aromatic protons | 6.8-7.5 ppm | |

| ¹³C NMR | Isothiocyanate carbon (-NCS) | 130-140 ppm |

| Carbon attached to bromine | 110-120 ppm | |

| Carbon attached to methoxy | 155-165 ppm |

Molecular Docking Studies and Ligand-Protein Interaction Profiling: Mechanistic Considerations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. This is particularly relevant given that many isothiocyanates exhibit biological activity. nih.gov

These studies can provide insights into the binding mode and affinity of the compound within the active site of a protein. The interactions are typically governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The bromo, methoxy, and isothiocyanate groups can all participate in these interactions, influencing the binding specificity and strength. While specific docking studies for this exact compound are not widely reported, the general principles can be applied to hypothesize its potential biological targets and mechanisms of action.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 4 Methoxyphenyl Isothiocyanate and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of 2-Bromo-4-methoxyphenyl isothiocyanate. Utilizing techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₈H₆BrNOS).

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, two peaks of nearly equal intensity will be observed, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br, separated by approximately 2 m/z units.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for phenyl isothiocyanates involve the loss of the isothiocyanate group or cleavage of the methoxy (B1213986) group. The table below details the expected major fragments for this compound.

Table 1: Predicted HRMS Fragmentation Data for this compound (C₈H₆BrNOS)

| Fragment Ion | Formula | Calculated m/z ([M]⁺) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₆⁷⁹BrNOS | 242.9432 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₈H₆⁸¹BrNOS | 244.9411 | Molecular ion with ⁸¹Br |

| [M-CH₃]⁺ | C₇H₃⁷⁹BrNOS | 227.9275 | Loss of a methyl radical from the methoxy group |

| [M-NCS]⁺ | C₇H₆⁷⁹BrO | 184.9602 | Loss of the isothiocyanate group |

Data is predictive and based on common fragmentation patterns for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Data Interpretation for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are fundamental for structural confirmation.

In the ¹H NMR spectrum, the aromatic protons exhibit a characteristic splitting pattern based on their positions on the phenyl ring. The proton ortho to the isothiocyanate group, the proton between the bromo and methoxy groups, and the proton ortho to the bromo group will appear as distinct signals with specific chemical shifts and coupling constants. The methoxy group will present as a sharp singlet.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. A notable characteristic in the ¹³C NMR spectra of many isothiocyanates is the potential for the isothiocyanate carbon signal (R-N=C=S ) to be very broad or nearly "silent" due to the molecule's dynamic nature and the quadrupolar relaxation effects of the adjacent nitrogen atom. acs.org This phenomenon is a key diagnostic feature for this class of compounds. acs.org While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on analogous structures. beilstein-journals.orgchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -NCS) | ~7.2-7.4 | ~125-130 |

| Aromatic CH (ortho to -Br) | ~7.0-7.2 | ~115-120 |

| Aromatic CH (between -Br & -OCH₃) | ~6.8-7.0 | ~110-115 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Aromatic C-Br | - | ~112 |

| Aromatic C-OCH₃ | - | ~155-160 |

| Aromatic C-NCS | - | ~130-135 |

Predicted values are based on related methoxy and bromo-substituted phenyl compounds and general isothiocyanate spectral data. beilstein-journals.orgchemicalbook.comchemicalbook.comsemanticscholar.org Solvent: CDCl₃.

For more complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish specific proton-proton and proton-carbon connectivities, confirming the substitution pattern and the structure of any attached side chains.

Infrared and Raman Spectroscopy: Vibrational Mode Analysis and Functional Group Identification Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in this compound. The most prominent and diagnostic feature is the isothiocyanate (-N=C=S) group. This group exhibits a very strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2200 cm⁻¹. nih.gov This band is due to the asymmetric stretching vibration of the N=C=S moiety. nih.gov

Other characteristic vibrational modes can be assigned to the aromatic ring, the C-O ether linkage, and the C-Br bond. Analysis of the phenyl ring vibrations can provide further confirmation of the substitution pattern. A detailed assignment of these bands can be supported by computational calculations. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

|---|---|---|---|

| -N=C=S Asymmetric Stretch | 2100 - 2200 | Very Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium |

| C-O-C Symmetric Stretch | ~1020 - 1040 | Medium | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

Data compiled from general spectroscopic tables and studies on related aryl isothiocyanates. nih.govnist.govnist.gov

Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band, can sometimes cause the isothiocyanate peak to appear as a complex multiplet, particularly in the Raman spectrum. nih.govlibretexts.org

X-ray Crystallography Studies for Solid-State Structure Determination of this compound and Related Compounds

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound itself is not publicly available in crystallographic databases as of this writing, analysis of closely related bromo- and methoxy-substituted phenyl derivatives provides valuable insight into its expected molecular geometry. nih.goviucr.orgnih.govsemanticscholar.org

Studies on related compounds, such as 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, reveal detailed conformational information. nih.gov For example, the planarity of the bromo-methoxyphenyl ring and the dihedral angles between the ring and any substituents are determined with high precision. nih.gov In the solid state, molecules of this type often pack into crystal lattices stabilized by weak intermolecular interactions like C-H···O hydrogen bonds, π-π stacking, and halogen bonding (C-Br···π). nih.govnih.govsemanticscholar.org Such interactions would be expected to play a role in the crystal packing of this compound. The C-N=C angle in aryl isothiocyanates is typically around 165°. wikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an essential technique for the stereochemical analysis of any chiral derivatives synthesized from this precursor.

For instance, if this compound were reacted with a chiral amine or amino acid, the resulting thiourea (B124793) derivative would be chiral. CD spectroscopy could then be used to confirm the absolute configuration of the newly formed stereocenter(s). In studies involving isothiocyanate derivatives of amino acids, it has been shown that the sign of the Cotton effect in the CD spectrum can be correlated with the stereochemistry (e.g., L-amino acid derivatives showing a positive Cotton effect). mdpi.com This makes CD an invaluable tool for confirming enantiomeric purity and assigning absolute configurations in derivatives of this compound. mdpi.com

Applications of 2 Bromo 4 Methoxyphenyl Isothiocyanate As a Chemical Building Block and Probe

Synthesis of Heterocyclic Scaffolds Utilizing 2-Bromo-4-methoxyphenyl Isothiocyanate

The isothiocyanate group is a key synthon for the assembly of various nitrogen- and sulfur-containing heterocycles. This compound serves as a versatile precursor for the synthesis of a range of heterocyclic systems, including thiazoles, imidazoles, and pyrimidines, as well as other sulfur-containing ring structures.

Construction of Thiazole (B1198619), Imidazole (B134444), and Pyrimidine (B1678525) Derivatives

The synthesis of thiazole derivatives often proceeds via the renowned Hantzsch thiazole synthesis. mdpi.com This method typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, it can react with compounds bearing an active methylene (B1212753) group adjacent to a carbonyl to form a thiazole ring. While specific examples detailing the use of this compound in Hantzsch reactions are not prevalent in readily available literature, the general reactivity of isothiocyanates supports this synthetic route.

Imidazole synthesis can be achieved through various methods, including the condensation of an α-halo ketone with an amidine. Although direct literature examples featuring this compound are scarce, its structural motifs are present in precursors for imidazole synthesis. For instance, the related compound 2-bromo-4-(4-methoxy-phenyl)-thiazole has been synthesized, which could potentially be a precursor or a structural analog to target molecules. chemicalbook.com The general synthesis of 2,4-disubstituted imidazoles often involves the reaction of an α-bromo ketone with an amidine in the presence of a base. orgsyn.org

Pyrimidine derivatives can be synthesized through condensation reactions involving isothiocyanates. One common method is the reaction of an isothiocyanate with a compound containing an activated methylene group and an amino group. While specific studies focusing on this compound for pyrimidine synthesis are not widely reported, the general reactivity of isothiocyanates in multicomponent reactions provides a viable pathway for the construction of pyrimidine rings. science.gov

Formation of Sulfur-Containing Heterocycles

The isothiocyanate functionality is central to the synthesis of a variety of sulfur-containing heterocycles beyond thiazoles. For example, isothiocyanates are key reactants in the formation of thiadiazole derivatives. The reaction of an isothiocyanate with a hydrazine (B178648) derivative can lead to a thiosemicarbazide, which can then be cyclized to form a 1,3,4-thiadiazole (B1197879) ring. nih.govnih.gov This highlights the potential of this compound to serve as a precursor for this class of heterocycles, which are of interest in medicinal chemistry. researchgate.net

Role in the Design and Synthesis of Complex Organic Molecules

As a functionalized aromatic compound, this compound is a valuable building block for the synthesis of more complex organic molecules. nbinno.com The presence of the bromine atom allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the assembly of larger molecular frameworks. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification. The isothiocyanate group provides a handle for introducing sulfur and nitrogen functionalities or for cyclization reactions to form heterocyclic moieties integrated into a larger molecular structure.

Development of Chemical Probes and Tags Incorporating the this compound Moiety (Focus on Chemical Design and Synthesis)

Chemical probes are essential tools for studying biological systems. The isothiocyanate group is known for its ability to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. This reactivity makes isothiocyanates, including this compound, suitable for designing chemical probes for protein labeling and detection.

The design of such probes would involve incorporating the this compound moiety into a larger molecule that may also contain a reporter group, such as a fluorophore or a biotin (B1667282) tag. The bromo- and methoxy-substituted phenyl ring can be modified to tune the probe's properties, such as its solubility, cell permeability, and binding affinity for a target protein. For example, new benzazole isothiocyanate fluorescent dyes have been synthesized for protein labeling, demonstrating the utility of the isothiocyanate group in probe development. researchgate.net While specific probes based on this compound are not extensively documented, the fundamental chemical principles support its potential in this area.

Applications in Polymer Chemistry and Materials Science

The reactivity of the isothiocyanate group and the potential for the bromo-substituted phenyl ring to undergo cross-coupling reactions suggest that this compound could be utilized in polymer chemistry and materials science. Isothiocyanates can participate in polymerization reactions, for instance, through copolymerization with other monomers to introduce sulfur and nitrogen functionalities into the polymer backbone.

Furthermore, the bromo group allows for the grafting of this molecule onto polymer surfaces or its incorporation into metal-organic frameworks (MOFs) or other functional materials. The aromatic nature of the phenyl ring can contribute to the thermal stability and electronic properties of the resulting materials. While specific applications of this compound in this field are not yet widely reported, the analogous compound 2-bromo-3-methoxythiophene (B13090750) has been studied for its autopolymerization, indicating the potential for related bromo-methoxy-aromatic compounds in polymer synthesis. researchgate.net

Mechanistic Insights into Molecular Interactions of 2 Bromo 4 Methoxyphenyl Isothiocyanate with Biomolecules Strictly on Chemical Mechanisms

Covalent Modification of Cysteine Residues in Proteins: A Mechanistic Study

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group that readily participates in covalent bond formation with nucleophilic residues in proteins. Among the amino acids, the thiol group of cysteine is a primary target for isothiocyanates under physiological conditions. researchgate.netnih.gov The reaction between 2-bromo-4-methoxyphenyl isothiocyanate and a cysteine residue proceeds via a nucleophilic addition mechanism.

The sulfur atom of the deprotonated cysteine residue (thiolate anion, Cys-S⁻) acts as the nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group. nih.gov This attack leads to the formation of a transient, unstable intermediate, which rapidly rearranges to form a stable dithiocarbamate (B8719985) adduct. researchgate.net This covalent modification neutralizes the negative charge of the thiolate, which can alter the local electrostatic environment within the protein and potentially disrupt non-covalent interaction networks. nih.gov

Step 1: Nucleophilic Attack: The thiolate anion of the cysteine residue attacks the central carbon of the isothiocyanate group of this compound.

Step 2: Formation of Dithiocarbamate Adduct: The resulting intermediate stabilizes to form a stable covalent bond, resulting in a dithiocarbamate linkage between the protein and the isothiocyanate derivative.

This covalent modification is generally considered irreversible under physiological conditions, leading to a permanent alteration of the protein's structure and, consequently, its function. The rate and specificity of this reaction are influenced by the accessibility of the cysteine residue and the local microenvironment within the protein.

Table 1: Mechanistic Steps of Covalent Modification of Cysteine by this compound

| Step | Description | Chemical Transformation |

| 1 | Nucleophilic attack by the cysteine thiolate on the isothiocyanate carbon. | Cys-S⁻ + R-N=C=S → Cys-S-C(=N-R)-S⁻ |

| 2 | Protonation of the nitrogen to form the stable dithiocarbamate adduct. | Cys-S-C(=N-R)-S⁻ + H⁺ → Cys-S-C(=S)-NH-R |

Note: R represents the 2-bromo-4-methoxyphenyl group.

Investigation of Non-Covalent Binding Interactions with Model Systems (e.g., specific amino acids, peptides)

The aromatic ring of this compound can participate in several types of non-covalent interactions:

π-π Stacking: The electron-rich aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar aromatic ring can interact favorably with hydrophobic pockets within a protein, driven by the hydrophobic effect.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen (from carbonyl groups or hydroxyl groups) or nitrogen.

Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on amino acid side chains, such as the hydroxyl groups of serine or threonine, or the amide protons of the peptide backbone. mdpi.com

These non-covalent interactions are transient and weaker than covalent bonds but play a significant role in the initial recognition and binding of the compound to its target protein. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound with Amino Acid Residues

| Type of Interaction | Interacting Moiety on Compound | Potential Interacting Amino Acid(s) |

| π-π Stacking | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Aromatic Ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Bromo Group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding | Methoxy Group (Oxygen) | Serine, Threonine, Asparagine, Glutamine |

Influence of Substituents (Bromo, Methoxy) on Isothiocyanate Reactivity in Biomolecular Environments

The bromo and methoxy substituents on the phenyl ring of this compound significantly modulate the reactivity of the isothiocyanate group through a combination of electronic and steric effects.

The bromo substituent is an electron-withdrawing group due to its inductive effect. This withdrawal of electron density from the aromatic ring makes the isothiocyanate carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by residues like cysteine. researchgate.net A more electrophilic isothiocyanate group will generally exhibit a faster reaction rate with nucleophiles.

The methoxy substituent , on the other hand, is an electron-donating group through its resonance effect, which is generally stronger than its inductive electron-withdrawing effect. nih.gov This donation of electron density to the aromatic ring can decrease the electrophilicity of the isothiocyanate carbon, potentially slowing down the rate of covalent modification compared to an unsubstituted phenyl isothiocyanate. However, the position of the methoxy group is crucial. In the para position, its electron-donating resonance effect is maximized.

Table 3: Predicted Influence of Substituents on the Reactivity of the Isothiocyanate Group

| Substituent | Position | Electronic Effect | Predicted Impact on Isothiocyanate Reactivity |

| Bromo | Ortho | Inductively Electron-Withdrawing | Increases electrophilicity, potentially increasing reaction rate. |

| Methoxy | Para | Resonance Electron-Donating | Decreases electrophilicity, potentially decreasing reaction rate. |

Future Research Directions and Emerging Opportunities for 2 Bromo 4 Methoxyphenyl Isothiocyanate Chemistry

Novel Synthetic Methodologies for Isothiocyanate Functionalization

The development of efficient and sustainable methods for synthesizing isothiocyanates and their derivatives is a continuing area of interest. While traditional methods often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide, contemporary research focuses on greener and more versatile alternatives. nih.govrsc.orgtandfonline.com For 2-Bromo-4-methoxyphenyl isothiocyanate, future efforts could focus on late-stage functionalization and diversification, leveraging modern synthetic protocols.

Recent advancements include:

One-Pot Syntheses from Primary Amines: Methods utilizing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) allow for the one-pot conversion of primary amines to isothiocyanates with high yields and under mild conditions, often assisted by microwave irradiation. nih.gov

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful and sustainable tool for C-H isothiocyanation, offering a green protocol that avoids harsh oxidants. rsc.orgchemrxiv.org

Thionation of Isocyanides: The use of Lawesson's reagent under microwave-assisted aqueous conditions provides a rapid and efficient route to isothiocyanates from their corresponding isocyanides. tandfonline.com

The application of these novel methodologies to the 2-bromo-4-methoxyphenyl scaffold could enable the rapid generation of a library of derivatives. The bromine atom, for instance, could be replaced via cross-coupling reactions prior to or after the formation of the isothiocyanate group, significantly expanding the accessible chemical space.

Table 1: Comparison of Modern Isothiocyanate Synthesis Methods

| Method | Starting Material | Key Reagents | Key Advantages | Potential Application for this compound |

|---|---|---|---|---|

| Desulfurization | Primary Amine | CS₂, DMT/NMM/TsO⁻ | High yields, microwave compatible, "one-pot" procedure. nih.gov | Efficient synthesis from 2-Bromo-4-methoxyaniline (B1279053). |

| Electrochemical C-H Isothiocyanation | Benzylic C-H bond | TMSNCS, nBu₄NBF₄ | Green, oxidant-free, high chemo- and site-selectivity. rsc.orgorganic-chemistry.org | Direct isothiocyanation of related scaffolds. |

| Thionation of Isocyanides | Isocyanide | Lawesson's Reagent | Rapid, microwave-assisted, often high purity. tandfonline.com | Conversion of 2-Bromo-4-methoxyphenyl isocyanide. |

| From Primary Amines via Thiocarbonyl Fluoride | Primary Amine | Langlois reagent (F₃CSO₂Na) | Avoids CS₂, suitable for late-stage modification. rsc.org | Functionalization of complex molecules containing the 2-bromo-4-methoxyphenyl moiety. |

Exploration of Underutilized Reactivity Pathways

The reactivity of isothiocyanates is typically dominated by the electrophilicity of the central carbon atom, making it a prime target for nucleophiles like amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. benthamdirect.comwikipedia.org However, the unique electronic and steric environment of this compound opens the door to exploring less conventional reaction pathways.

Future research could investigate:

[2+3] Cycloaddition Reactions: Aryl isothiocyanates can participate as dipolarophiles in [2+3] cycloaddition reactions. For example, reaction with azomethine ylids generated from the thermal cleavage of aroylaziridines can yield substituted 4-thiazolines. cdnsciencepub.com The electron-donating methoxy (B1213986) group on the phenyl ring of this compound could modulate the reactivity of the C=S bond in such transformations.

Transition Metal-Catalyzed Reactions: While the bromine atom is an obvious handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the isothiocyanate group itself can interact with transition metal centers. Research into novel catalytic cycles where the -NCS group participates directly or as a directing group could lead to unprecedented molecular architectures.

Radical Reactions: The exploration of radical additions to the C=S bond of the isothiocyanate is an area with significant potential for discovering new reactions and building molecular complexity.

The interplay between the ortho-bromo and para-methoxy substituents can be expected to influence regioselectivity and stereoselectivity in these reactions, offering a rich field for mechanistic and synthetic exploration.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling reactive intermediates and for streamlining multi-step syntheses. nih.govresearchgate.net Isothiocyanates, due to their high reactivity, are ideal candidates for on-demand generation and immediate use in continuous-flow systems, which minimizes decomposition and improves safety. nih.govresearchgate.netthieme-connect.com

Future opportunities include:

On-Demand Generation: Developing a flow protocol for the synthesis of this compound would allow for its safe, on-demand production, avoiding the need to store this reactive compound. nih.gov This is particularly relevant given that many isothiocyanates are best prepared and used immediately. nih.govresearchgate.net

Integrated Multi-Step Synthesis: A flow platform could integrate the synthesis of this compound with subsequent reactions. For example, the crude isothiocyanate stream could be directly mixed with a stream of a nucleophile to generate a library of thiourea (B124793) derivatives without intermediate purification steps. thieme-connect.comresearchgate.net

Automated Library Synthesis: Coupling flow reactors with automated liquid handling and purification systems would enable the high-throughput synthesis of derivatives of this compound. This would be invaluable for generating compound libraries for biological screening and materials discovery.

The ability to generate and react isothiocyanate-substituted aryllithiums in flow, a transformation often problematic under batch conditions, highlights the power of this technology to unlock previously inaccessible chemical space. thieme-connect.comresearchgate.net

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity and the rational design of molecules with desired properties. nih.govnih.gov For this compound, computational modeling can accelerate the discovery of new derivatives and applications.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of this compound with various reagents. chemrxiv.orgresearchgate.net This can help rationalize observed reactivity and predict the feasibility of novel, unexplored reactions.

In Silico Screening and Design: Computational docking studies can predict the binding affinity of derivatives for biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of new potential therapeutic agents based on the this compound scaffold before committing to costly and time-consuming synthesis.

Prediction of Material Properties: Modeling can be used to predict the electronic, optical, and physical properties of polymers or materials incorporating the this compound unit. This can guide the design of new functional materials, such as organic semiconductors or fluorescent probes.

By combining computational predictions with synthetic efforts, researchers can adopt a more targeted and efficient approach to developing new molecules based on this versatile building block. nih.gov

Development of Smart Materials or Sensors Incorporating the Compound's Unique Features

The isothiocyanate group is an excellent functional handle for bioconjugation and for immobilizing molecules onto surfaces or into polymer matrices. mdpi.com This reactivity, combined with the specific electronic and structural features of the 2-bromo-4-methoxyphenyl moiety, makes it an attractive candidate for the development of smart materials and chemical sensors.

Emerging opportunities in this area are:

Functionalized Nanoparticles: this compound can be used to functionalize the surface of mesoporous silica (B1680970) nanoparticles or other nanomaterials. mdpi.com The isothiocyanate group provides a stable covalent linkage, while the aromatic core could be further modified (e.g., via cross-coupling at the bromine position) to tune the properties of the final material for applications in drug delivery or catalysis.

Chemosensors: The reaction of the isothiocyanate group with specific analytes can be coupled to a change in an optical or electrochemical signal. A fluorescent dye could be attached via the bromine atom, and the reaction of the isothiocyanate with a target molecule (e.g., an amine or thiol) could modulate the fluorescence, forming the basis of a sensor. nih.gov Isothiocyanate-based probes have been developed for detecting biologically important molecules like cysteine. nih.gov

Responsive Polymers: Incorporating this compound as a monomer or a pendant group in a polymer chain could lead to materials that respond to external stimuli. For example, a polymer functionalized with this compound could be cross-linked by adding a diamine, leading to changes in its mechanical or optical properties.

The combination of a reactive anchoring group (-NCS) and a modifiable signaling unit (the bromo-methoxyphenyl ring) within a single small molecule provides a powerful platform for designing the next generation of smart materials and sensors.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-4-methoxyphenyl isothiocyanate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves the reaction of 2-bromo-4-methoxyaniline with thiophosgene or a thiocarbonyl transfer reagent under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates and minimize side reactions .

- Temperature : Reactions are conducted at 0–5°C to suppress decomposition of the isothiocyanate group.

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can accelerate thiocarbonylation .

Optimization : Use a fractional factorial design to screen variables (e.g., stoichiometry, solvent polarity) and a central composite design to refine conditions for yield maximization .

Basic: How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity; retention time should match standards .

- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation (e.g., bond angles, torsion parameters) .

Advanced: How can contradictions in crystallographic data for derivatives of this compound be resolved?

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., bond lengths, space group assignments) often arise from:

- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density voids .

- Twinned crystals : Apply the Hooft parameter in SHELXL to refine twin laws .

- Thermal motion artifacts : Lower data collection temperatures (e.g., 100 K) and apply anisotropic displacement parameters .

Validation : Cross-reference with databases (e.g., CCDC) and verify residual density maps (R < 0.05) .

Advanced: How to design experiments to study the interaction of this compound with biomolecules like human serum albumin (HSA)?

Methodological Answer:

- Spectrofluorometric Titration :

- Measure quenching of HSA’s intrinsic fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) upon ligand binding. Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Molecular Docking : Use AutoDock Vina to predict binding sites, leveraging crystallographic data (PDB ID: 1AO6) for HSA .

- Circular Dichroism (CD) : Monitor conformational changes in HSA’s α-helical content upon ligand interaction .

Advanced: What strategies are effective for analyzing substituent effects (bromine vs. methoxy) on the reactivity of this compound?

Methodological Answer:

- Computational Modeling :

- Experimental Probes :

Advanced: How should researchers handle discrepancies in proposed reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O or ¹³C isotopes to trace mechanistic pathways (e.g., thiocyanate vs. isothiocyanate formation) .

- Kinetic Isotope Effects (KIE) : Compare rate constants (k_H/k_D) to distinguish between concerted and stepwise mechanisms .

- Controlled Competition Experiments : Introduce competing nucleophiles (e.g., amines vs. thiols) to identify preferential attack sites .

Advanced: What is the impact of bromine and methoxy substituents on the photostability and aggregation behavior of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.